Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate
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Overview
Description
Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a methyl ester, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and methyl ester groups.
Reaction Conditions: The key steps include reductive amination to introduce the amino group and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate: Similar structure but with a tert-butoxycarbonyl protecting group.
(1R,3R)-1-Ethyl-3-methylcyclohexane: Similar cycloalkane structure but with different substituents.
Uniqueness
Methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate is unique due to its specific chiral configuration and functional groups, making it a valuable compound for stereoselective synthesis and research applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3/t6-,8-/m1/s1 |
InChI Key |
DYXKGUVHXWEDTR-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)N)C(=O)OC |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC |
Origin of Product |
United States |
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